molecular formula C12H8N2O6S B14524202 2,4-Dinitrophenyl (thiophen-2-yl)acetate CAS No. 62438-17-9

2,4-Dinitrophenyl (thiophen-2-yl)acetate

Cat. No.: B14524202
CAS No.: 62438-17-9
M. Wt: 308.27 g/mol
InChI Key: HROBBWWJMAHQCG-UHFFFAOYSA-N
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Description

2,4-Dinitrophenyl (thiophen-2-yl)acetate is a specialized ester compound that integrates a thiophen-2-yl acetate moiety with a 2,4-dinitrophenyl (DNP) leaving group. This structure makes it a valuable reagent for investigating acyl transfer reaction mechanisms and kinetics. The 2,4-dinitrophenolate anion is an excellent leaving group, which facilitates the study of nucleophilic substitution reactions. Researchers can utilize this compound to explore the effects of different nucleophiles and reaction conditions on the rate and mechanism of acyl transfer processes, providing insights into the structure-reactivity relationships of esters with heterocyclic components . The thiophene subunit is a privileged structure in medicinal chemistry, known for its presence in bioactive molecules. For instance, 2-(thiophen-2-yl)acetic acid has been identified as a suitable chemical platform for developing inhibitors of the glutathione-dependent enzyme mPGES-1, a valuable target in cancer and inflammation research . Furthermore, compounds containing the 2,4-dinitrophenyl group have been extensively used in the development of colorimetric sensors . The strong electron-withdrawing nature of the nitro groups makes derivatives sensitive to anion interactions, which can result in visible color changes. This property is exploited in the design of chemosensors for the selective detection of various analytes in research settings. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62438-17-9

Molecular Formula

C12H8N2O6S

Molecular Weight

308.27 g/mol

IUPAC Name

(2,4-dinitrophenyl) 2-thiophen-2-ylacetate

InChI

InChI=1S/C12H8N2O6S/c15-12(7-9-2-1-5-21-9)20-11-4-3-8(13(16)17)6-10(11)14(18)19/h1-6H,7H2

InChI Key

HROBBWWJMAHQCG-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CC(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 2,4 Dinitrophenyl Thiophen 2 Yl Acetate and Its Precursors

Esterification Routes to 2,4-Dinitrophenyl (thiophen-2-yl)acetate

The formation of the ester linkage between the carboxylic acid (thiophen-2-ylacetic acid) and the phenol (B47542) (2,4-dinitrophenol) can be achieved through several distinct chemical strategies. The choice of method often depends on the desired yield, purity, reaction conditions, and the sensitivity of the functional groups present in the precursors.

Direct esterification, most notably the Fischer-Speier esterification, involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. nih.gov While conventionally applied to aliphatic alcohols, this principle can be extended to phenols, although the lower nucleophilicity of the phenolic hydroxyl group often requires more forcing conditions.

For the synthesis of this compound, a direct approach would involve heating thiophen-2-ylacetic acid with 2,4-dinitrophenol (B41442) in the presence of a catalyst such as sulfuric acid or hydrochloric acid. e3s-conferences.org Key optimization parameters for this reaction include:

Catalyst Loading: Sufficient catalyst is required to protonate the carboxylic acid, making it more electrophilic, but excess can lead to side reactions.

Temperature: Higher temperatures are generally needed to drive the equilibrium towards the product, especially with a less reactive phenol.

Water Removal: As water is a byproduct, its continuous removal (e.g., using a Dean-Stark apparatus or a dehydrating agent) is crucial to shift the reaction equilibrium and achieve high yields. nih.gov

Reagent Stoichiometry: Using an excess of one reagent, typically the less expensive one, can also improve the conversion rate.

Modern, milder methods for direct esterification avoid the use of strong mineral acids. For instance, N-bromosuccinimide (NBS) has been demonstrated as an efficient, metal-free catalyst for the direct esterification of aryl and alkyl carboxylic acids under neat conditions, offering a potentially simpler synthetic and isolation procedure. nih.govresearchgate.net

Table 1: Parameters for Direct Esterification
ParameterDescriptionOptimization Goal for Aryl Ester SynthesisReference
CatalystProtonates the carboxylic acid to increase electrophilicity. Examples include H₂SO₄, HCl, and NBS.Maximize reaction rate while minimizing side reactions like dehydration or charring. nih.gove3s-conferences.org
TemperatureProvides the necessary activation energy for the reaction.Achieve a reasonable reaction rate without decomposing reactants or products. Often requires heating. researchgate.net
Water RemovalShifts the reaction equilibrium toward the ester product according to Le Chatelier's principle.Essential for achieving high conversion and yield. Can be accomplished with a Dean-Stark trap or desiccants. nih.gov
SolventDissolves reactants and can aid in water removal (a.g., as an azeotrope with toluene).Should be inert to reaction conditions. Neat (solvent-free) conditions are sometimes possible. researchgate.net

To overcome the often low reactivity of phenols in direct esterification, thiophen-2-ylacetic acid can first be converted into a more reactive "activated" form. This intermediate then readily reacts with 2,4-dinitrophenol to form the desired ester under milder conditions.

One common pathway is the conversion of the carboxylic acid to an acyl chloride . Thiophen-2-ylacetic acid can be treated with reagents like oxalyl chloride or thionyl chloride to produce thiophen-2-ylacetyl chloride. nih.gov This highly electrophilic intermediate subsequently reacts with 2,4-dinitrophenol, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, to neutralize the HCl byproduct. researchgate.net

Alternatively, a wide array of coupling reagents , developed extensively for peptide synthesis, can be employed to facilitate ester formation directly from the carboxylic acid and phenol without isolating an activated intermediate. These reagents work by forming a highly reactive species in situ. The selection of a suitable coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization if chiral centers were present.

Table 2: Common Coupling Reagents for Ester Synthesis
Reagent ClassExamplesMechanism/FeaturesReference
CarbodiimidesDCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide), EDC (Water-soluble)Forms an O-acylisourea intermediate. Often used with DMAP as a catalyst. DCC byproduct is a precipitate, while DIC's is soluble. peptide.comorgsyn.org
Uronium/Aminium SaltsHATU, HBTU, TBTU, COMUHighly efficient reagents that form activated esters rapidly at room temperature. COMU is effective even for sterically hindered tertiary alcohols. peptide.comorganic-chemistry.orgluxembourg-bio.com
Phosphonium SaltsPyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyAOPEffective coupling reagents, particularly for challenging substrates like N-methyl amino acids. peptide.com
Other SystemsI₂/Triphenylphosphine (PPh₃)A newer method that avoids carbodiimides and generates isolable active esters from carboxylic acids under mild conditions. organic-chemistry.org

For the synthesis of this compound, using a reagent like COMU or TBTU in a suitable aprotic solvent (e.g., dichloromethane (B109758) or DMF) with an organic base would represent an efficient and mild approach. luxembourg-bio.com

Catalytic methods offer pathways to ester formation that can be more efficient, selective, and environmentally benign. While classical acid catalysis falls under this category, modern organocatalytic and transition-metal-catalyzed strategies have expanded the options for aryl ester synthesis.

Organocatalysis: As mentioned, N-bromosuccinimide can act as a catalyst for direct esterification. nih.govresearchgate.net 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst often used in substoichiometric amounts with activating agents like carbodiimides to accelerate the acylation of alcohols. orgsyn.org

Transition Metal Catalysis: Recent advancements have introduced novel catalytic cycles for ester formation. These include:

Photoinduced Copper-Mediated Esterification: A method has been developed for the synthesis of O-aryl esters via the acyloxylation of arylsulfonium salts with carboxylic acids, proceeding at ambient temperature under visible light. doi.org

Nickel-Catalyzed Paired Electrolysis: This electrochemical strategy enables the esterification of carboxylic acids with aryl halides using a nickel catalyst at room temperature, avoiding chemical redox agents. acs.org

While these advanced catalytic methods may not be the most conventional choice for this specific molecule, they represent the frontier of ester synthesis and could be adapted for the formation of this compound.

Synthesis of Key Precursors: Thiophen-2-ylacetic Acid and 2,4-Dinitrophenol Derivatives

Thiophen-2-ylacetic acid is a well-known compound used as a precursor to antibiotics like cephaloridine (B1668813) and cephalothin. wikipedia.org Several established synthetic routes are available.

From 2-Acetylthiophene (B1664040): A common route involves the Willgerodt-Kindler reaction of 2-acetylthiophene, which is typically prepared by the Friedel-Crafts acylation of thiophene (B33073). google.com The 2-acetylthiophene is reacted with sulfur and an amine (like morpholine) to form a thioamide, which is then hydrolyzed to the desired carboxylic acid.

From 2-Thiophene Ethanol (B145695): 2-Thiophene ethanol can be oxidized to 2-thiopheneacetic acid in a high-yield, one-step reaction using oxygen and a bentonite (B74815) catalyst. chemicalbook.com

From Thiophene Halides: A multi-step synthesis starting from 2-iodothiophene (B115884) involves a reaction with diethyl malonate, followed by hydrolysis and decarboxylation to yield the final product with high purity. google.com

From Ethyl 2-(thiophen-2-yl)acetate: The ester can be readily hydrolyzed to the carboxylic acid using a base like sodium hydroxide (B78521) in an ethanol/water mixture, followed by acidification. chemicalbook.com

The thiophene ring in thiophen-2-ylacetic acid can be further functionalized if derivatives are desired, for example, through electrophilic aromatic substitution reactions such as bromination or acylation. nih.govrsc.org

Table 3: Selected Synthetic Routes to Thiophen-2-ylacetic Acid
Starting MaterialKey Reagents/ConditionsYieldReference
Ethyl 2-(thiophen-2-yl)acetate1. NaOH, Ethanol, H₂O, RT; 2. HClNear Quantitative chemicalbook.com
2-Thiophene ethanolO₂, Triethylamine, Bentonite catalyst, Anisole, 80°C96.5% chemicalbook.com
2-Iodothiophene1. Diethyl malonate, 2,6-Lutidine, THF, UV light; 2. NaOH (hydrolysis); 3. HCl (decarboxylation)~90% google.com
2-AcetylthiopheneWillgerodt-Kindler Reaction (e.g., Sulfur, Ammonia, pressure), followed by hydrolysisVariable, can be low (~21%) under certain conditions. google.com

2,4-Dinitrophenol (DNP) is a crystalline yellow solid produced through several industrial methods. wikipedia.org

Hydrolysis of 2,4-Dinitrochlorobenzene: This is a common and effective method. 2,4-Dinitrochlorobenzene is heated with an aqueous base, such as sodium hydroxide or sodium carbonate solution. google.comprepchem.com The reaction mixture is heated to ensure the completion of the nucleophilic aromatic substitution. After cooling, the resulting sodium 2,4-dinitrophenoxide salt is acidified with a strong acid (e.g., HCl) to precipitate the 2,4-dinitrophenol. google.com

Nitration of Phenol: Phenol can be directly nitrated using a mixture of sulfuric and nitric acids. google.com The conditions must be carefully controlled to favor the formation of the 2,4-dinitro derivative over other isomers or the trinitro product (picric acid). A highly selective method involves the nitration of phenol with nitric acid in an aqueous-alcoholic medium, which can yield up to 80% of the desired product. researchgate.net

Purification of 2,4-dinitrophenol is typically achieved by recrystallization. Ethanol is a common solvent for this purpose, yielding yellow crystals upon cooling. google.com For purification from aqueous solutions, the crude product can be dissolved in hot water with a base, treated with activated carbon to remove colored impurities, filtered, and then re-precipitated with acid. google.com

Table 4: Preparation Methods for 2,4-Dinitrophenol
Starting MaterialKey Reagents/ConditionsPurification MethodReference
2,4-DinitrochlorobenzeneNaOH solution, heat (90-104°C), followed by HCl acidification.Recrystallization from ethanol. google.com
2,4-DinitrochlorobenzeneNa₂CO₃ solution, reflux, followed by HCl acidification.Washing with cold water. Crystallizes from water. prepchem.com
PhenolNitric acid, aqueous-alcoholic medium, boiling.Not specified. researchgate.net
PhenolMixture of sulfuric and nitric acids, heating in a water bath.Dissolution in NaOH solution, treatment with activated carbon, reprecipitation with acid. google.com

Green Chemistry Considerations and Scalability in "this compound" Synthesis

The industrial viability and environmental impact of synthesizing "this compound" are critically dependent on the principles of green chemistry and the scalability of the chosen synthetic route. A thorough analysis involves evaluating the synthesis of its precursors—2,4-dinitrophenol and (thiophen-2-yl)acetic acid—and the final esterification step. The focus is on minimizing hazardous substances, maximizing atom economy, reducing waste, and ensuring the process is adaptable to large-scale production.

Green Synthesis of Precursors

2,4-Dinitrophenol:

Traditional synthesis of 2,4-dinitrophenol often involves the nitration of phenol using a classic nitrating mixture (a combination of concentrated nitric and sulfuric acids), which raises significant environmental and safety concerns. sciencemadness.org However, greener alternatives have been developed. A highly selective method involves the nitration of phenol with nitric acid in an aqueous-alcoholic medium at the boiling point of the mixture, achieving yields as high as 80%. sciencemadness.orgresearchgate.net This approach reduces the use of highly corrosive concentrated sulfuric acid, thereby minimizing hazardous waste.

Another scalable method is the alkaline hydrolysis of 2,4-dinitrochlorobenzene. sciencemadness.orggoogle.com This process, typically performed in an aqueous medium at elevated temperatures (95–104°C), is suitable for large-scale industrial production and avoids the direct handling of concentrated acid mixtures. google.com

Table 1: Comparison of Synthetic Routes for 2,4-Dinitrophenol

Method Reagents Advantages Disadvantages Scalability
Classical Nitration Phenol, Conc. Nitric Acid, Conc. Sulfuric Acid High yield Use of highly corrosive acids, hazardous waste Moderate
Aqueous-Alcoholic Nitration Phenol, Nitric Acid, Ethanol/Water Reduced use of strong acids, high selectivity sciencemadness.orgresearchgate.net Use of flammable organic solvent Good

| Hydrolysis | 2,4-Dinitrochlorobenzene, Sodium Hydroxide, Water | Suitable for large scale, avoids concentrated acids google.com | Starts from a more functionalized precursor | High |

(Thiophen-2-yl)acetic acid:

The synthesis of (thiophen-2-yl)acetic acid has also seen advancements aligned with green chemistry principles. Older methods often involved multi-step processes with low yields. For instance, an early method starting from thiophene involved acetylation followed by a Willgerodt reaction, which required high pressure and resulted in a low yield of approximately 20.9%. google.com

More contemporary and greener approaches have been patented. One such method avoids the use of highly toxic sodium cyanide by employing acetone (B3395972) cyanohydrin as the cyanation reagent in the conversion of 2-chloromethyl thiophene to 2-thiophene acetonitrile, a key intermediate. google.com Another patented method promotes a short process route using readily available and inexpensive raw materials like thiophene and methyl chloroacetate (B1199739), making it suitable for large-scale production. wipo.int Furthermore, a one-step oxidation of 2-thiophene ethanol to directly yield (thiophen-2-yl)acetic acid has been developed, offering simple operation and high purity, which is advantageous for industrial applications. google.com

Table 2: Green Chemistry Aspects of (Thiophen-2-yl)acetic acid Synthesis

Method Key Features Green Chemistry Principle Addressed Scalability
Acetone Cyanohydrin Route Replaces highly toxic sodium cyanide with acetone cyanohydrin. google.com Designing safer chemicals. Good
Direct Oxidation Route One-step oxidation of 2-thiophene ethanol. google.com Increases atom economy and reduces steps. High

| Short Process Route | Uses thiophene and methyl chloroacetate with AlCl3. wipo.int | Use of readily available feedstocks, high yield. | High |

Final Esterification and Scalability

The final step in the synthesis is the esterification of 2,4-dinitrophenol with (thiophen-2-yl)acetic acid. On a laboratory scale, this can be achieved using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com While effective, these reagents are expensive and generate significant waste (e.g., urea (B33335) byproducts), making them less suitable for large-scale industrial production from both economic and environmental standpoints.

For scalability, alternative catalytic methods are preferable. Acid-catalyzed esterification (Fischer esterification) is a classic, atom-economical choice, but the reaction conditions required might be harsh for the substrates. A more promising green and scalable approach would be the use of solid acid catalysts, which can be easily recovered and reused, simplifying product purification and reducing waste streams. Other potential methods include enzymatic catalysis, which operates under mild conditions and offers high selectivity, aligning perfectly with green chemistry goals.

Mechanistic Investigations of 2,4 Dinitrophenyl Thiophen 2 Yl Acetate Reactivity

Nucleophilic Acyl Substitution Mechanisms Involving "2,4-Dinitrophenyl (thiophen-2-yl)acetate"

A key feature in the reactivity of this ester is the asymmetry observed in its reaction pathways, which are highly dependent on the nature of the attacking nucleophile. This is most evident in the behavior of the rate-determining step (RDS).

Kinetic studies on the aminolysis of 2,4-dinitrophenyl 2-thiophenecarboxylate with a series of alicyclic secondary amines reveal a distinct asymmetry in the reaction coordinate. researchgate.net The Brønsted-type plot (a graph of the logarithm of the rate constant versus the pKₐ of the nucleophile) for this reaction is not linear but exhibits a downward curvature. researchgate.netrsc.org This curvature is indicative of a change in the rate-determining step. For less basic amines, the breakdown of the tetrahedral intermediate to products is the RDS. As the basicity of the amine nucleophile increases, the rate of intermediate breakdown surpasses the rate of its formation, and the initial nucleophilic attack on the carbonyl carbon becomes the RDS. researchgate.netmdpi.com

In contrast, reactions with phenoxide nucleophiles (oxygen-based) show a more symmetric behavior where the nucleophilic attack consistently remains the rate-determining step across a range of substituted phenoxides. mdpi.com This highlights a fundamental asymmetry when comparing the reaction landscapes of amine versus oxygen nucleophiles.

Interestingly, a degree of symmetry is observed when comparing the non-leaving acyl group. Studies on the analogous 2,4-dinitrophenyl 5-substituted-2-furoates (where the thiophene (B33073) ring is replaced by a furan (B31954) ring) show that altering the heteroatom in the acyl moiety from sulfur (thienyl) to oxygen (furyl) has a minimal impact on the transition state structure for reactions with phenoxides. mdpi.com This suggests that, under these conditions, the electronic influence and stabilization patterns of the transition state are largely comparable for both heterocyclic systems.

The kinetics of nucleophilic attack on "this compound" and its derivatives have been quantified through detailed studies. The change in the rate-determining step during aminolysis is captured by Brønsted parameters.

For the reaction of 2,4-dinitrophenyl 2-thiophenecarboxylate with secondary amines, the curved Brønsted plot yields two slope values: β₂ ≈ 0.7-0.9 for more acidic amines (indicating a high degree of bond formation in the transition state of the RDS) and β₁ ≈ 0.2-0.4 for more basic amines (indicating an early transition state relative to bond formation). researchgate.net The pKₐ⁰ value, which represents the pKₐ of the nucleophile at the center of the Brønsted curvature, is a key parameter indicating where the change in RDS occurs. researchgate.netrsc.org

NucleophileSolvent Systemβ₁ (High pKₐ)β₂ (Low pKₐ)pKₐ⁰Reference
Secondary Amines80% H₂O / 20% DMSO0.340.749.1 researchgate.net

This interactive table summarizes Brønsted parameters for the aminolysis of 2,4-dinitrophenyl 2-thiophenecarboxylate.

For reactions with different nucleophiles, such as substituted phenoxides, linear free-energy relationships provide insight into the transition state. While direct data for the thiophene ester is part of a broader study, results for the analogous furoate ester are illustrative due to the observed similarities. mdpi.com The βₙᵤc value of ~0.8 for phenoxide attack indicates a transition state where C-O bond formation is significantly advanced. mdpi.com The large, negative βₐcᵧₗ values (-2.24 to -2.50) confirm that the nucleophilic attack, rather than leaving group departure, is the rate-determining step. mdpi.com

Thermodynamic parameters for analogous reactions, such as the hydrazinolysis of 2,4-dinitrophenyl acetate (B1210297), show a large negative entropy of activation (ΔS#), which suggests a highly ordered or rigid transition state, consistent with the formation of a structured tetrahedral intermediate. eijas.com

The 2,4-dinitrophenoxide anion is an exceptionally stable leaving group. Its stability arises from the strong electron-withdrawing nature of the two nitro groups on the phenyl ring, which delocalize the negative charge of the resulting phenoxide through resonance. This high stability corresponds to a low basicity (the pKₐ of the conjugate acid, 2,4-dinitrophenol (B41442), is approximately 4.1).

Reactions with Specific Nucleophiles (e.g., Amines, Alcohols, Thiols)

The high reactivity of "this compound" makes it an excellent substrate for reactions with a wide array of nucleophiles, leading to the efficient synthesis of various thiophene-2-carboxylic acid derivatives.

"this compound" is a potent acylating agent, readily undergoing transacylation reactions. In these reactions, the thiophene-2-carbonyl (thenoyl) group is transferred from the dinitrophenyl ester to another nucleophile.

The reaction with alcohols or phenoxides is a classic example of transesterification, where one ester is converted into another. mdpi.com Similarly, reactions with amines (aminolysis) and thiols (thiolysis) are also forms of transacylation, transferring the acyl group to nitrogen and sulfur nucleophiles, respectively. The favorable thermodynamics of these reactions are driven by the formation of a stable 2,4-dinitrophenoxide anion, making the parent ester a versatile reagent for introducing the thenoyl moiety onto various functional groups.

The reaction of "this compound" with specific nucleophiles provides a direct route to important classes of organic compounds.

Amide Formation: The reaction with primary or secondary amines proceeds readily to form N-substituted thiophene-2-carboxamides. As detailed by kinetic studies, this aminolysis reaction follows a stepwise mechanism, yielding the corresponding amide and 2,4-dinitrophenol as a byproduct. researchgate.net

Ester Formation: Alcohols and phenoxides react via nucleophilic acyl substitution to yield different thiophene-2-carboxylic acid esters. This transesterification process is efficient due to the activated nature of the starting ester. mdpi.com The reaction with substituted phenoxides, for instance, has been shown to produce various aryl (thiophen-2-yl)carboxylates in quantitative yields. mdpi.com

Thioester Formation: Thiols and their conjugate bases, thiolates, are highly potent nucleophiles. Although specific kinetic studies on the reaction of "this compound" with thiols are not detailed in the available literature, the reaction is expected to proceed rapidly. The superior nucleophilicity of thiolates compared to their oxygen analogs ensures an efficient attack at the carbonyl carbon, leading to the formation of a stable S-alkyl or S-aryl thiophene-2-carbothioate (thioester).

Catalysis in Reactions of "this compound"

The catalytic transformation of esters is a cornerstone of organic synthesis, and the reactivity of an activated ester like "this compound" is expected to be significantly influenced by the presence of acid or base catalysts, as well as transition metals.

In acid catalysis of acyl transfer reactions, the acid protonates the carbonyl oxygen of the ester, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. While specific studies on the acid-catalyzed reactions of "this compound" are not detailed in the available literature, general principles of acid catalysis for esters suggest that this would be a viable pathway for its transformation. The thiophene moiety, being an electron-rich aromatic system, might influence the electronic properties of the carbonyl group, but the fundamental mechanism of acid catalysis is expected to remain operative.

Base catalysis in acyl transfer reactions of activated esters is a well-documented phenomenon. For analogous compounds like "2,4-dinitrophenyl 5-substituted-2-thiophene carboxylate", studies have shown that reactions with nucleophiles such as phenoxides proceed via a stepwise addition-elimination mechanism. mdpi.com In this mechanism, the base can play a dual role: it can deprotonate a pro-nucleophile to generate a more potent nucleophile, or it can deprotonate the tetrahedral intermediate formed during the reaction, facilitating the departure of the leaving group.

In the case of "this compound", a base would enhance the rate of nucleophilic attack on the carbonyl carbon. The reaction of a related compound, "2,4-dinitrophenyl acetate", with hydrazine (B178648) in methanol (B129727), however, indicated no base-catalysis, proceeding through a concerted mechanism. eijas.com This highlights that the specific mechanism and the role of a base can be highly dependent on the nucleophile and the solvent system. For many nucleophiles, a stepwise mechanism is anticipated, where the formation or breakdown of a tetrahedral intermediate is the rate-determining step. The excellent leaving group ability of the 2,4-dinitrophenoxide anion is a key factor in these reactions.

A study on the base-catalyzed hydrolysis of "2,4-dinitrophenyl arylmethanesulphonate esters" provided evidence for an elimination-addition (E1cB-like) mechanism, suggesting that under certain conditions, alternative pathways to the traditional addition-elimination route can be operative for 2,4-dinitrophenyl esters. rsc.org

Table 1: Mechanistic Parameters for the Reaction of 2,4-Dinitrophenyl 5-substituted-2-furoates with 4-Substituted Phenoxides in 20 mol% Aqueous DMSO (by analogy) mdpi.com

Substituent (X)Nucleophile (Z)βacylρ(x)βnuc
OCH₃OCH₃-2.243.180.81
CH₃CH₃-2.353.290.82
HH-2.413.380.83
BrCl-2.503.560.84
CN

Note: This data is for a furan-containing analogue, but provides insight into the electronic effects on the reaction mechanism.

Transition metals are versatile catalysts for a wide array of organic transformations, including those involving esters and thiophene derivatives. While specific examples of transition metal-catalyzed reactions of "this compound" are not prominent in the literature, several types of transformations can be envisaged based on the reactivity of its constituent moieties.

The thiophene ring is known to undergo various transition metal-catalyzed reactions, such as cross-coupling and C-H activation. ehu.esresearchgate.net For instance, palladium catalysts are commonly employed for the functionalization of thiophenes. ehu.es It is plausible that under appropriate conditions, a transition metal could coordinate to the thiophene sulfur or participate in oxidative addition into the C-O bond of the ester, leading to novel transformations.

Furthermore, transition metal catalysis is prevalent in the activation of C-S bonds in thioesters, which are structural cousins of the oxygen ester in the target molecule. acs.org These reactions often involve metals like palladium, nickel, and copper. While the C-O bond of an ester is generally less reactive towards oxidative addition than a C-S bond, the activated nature of the 2,4-dinitrophenyl ester might render it more susceptible to such catalytic cycles.

Solvent Effects on the Reactivity and Mechanisms of "this compound"

The solvent is a critical parameter that can profoundly influence the rate and mechanism of a chemical reaction. For acyl transfer reactions, the polarity of the solvent, its ability to form hydrogen bonds, and its coordinating properties can all play significant roles.

In the study of the reactions of "2,4-dinitrophenyl 5-substituted-2-thiophene carboxylate" with phenoxides, a mixture of 20 mol% DMSO in water was used as the solvent. mdpi.com The use of a polar aprotic solvent like DMSO can accelerate nucleophilic substitution reactions by solvating the cation of the nucleophile's salt, leaving a "naked" and more reactive anion. The aqueous component can participate in hydrogen bonding, stabilizing charged intermediates and transition states.

For the hydrazinolysis of "2,4-dinitrophenyl acetate", the reaction in methanol was found to proceed via a concerted mechanism, and a large negative entropy of activation suggested significant participation of methanol molecules in the activated complex. eijas.com This indicates that protic solvents can play an active role in the transition state.

The choice of solvent can also influence the reaction mechanism. For instance, in less polar solvents, ion pairing effects can become more pronounced, potentially altering the reactivity of ionic nucleophiles. The solubility of reactants and catalysts is also a key consideration. For "this compound", it is expected that polar solvents would be more suitable for facilitating its reactions with a variety of nucleophiles, particularly charged ones. The specific solvent effects would, however, depend on the detailed nature of the transition state for a given reaction.

Detailed Spectroscopic Data for "this compound" is Not Available in Publicly Accessible Scientific Literature.

A comprehensive search of scientific databases and literature has revealed a lack of specific, published experimental data for the compound "this compound." Consequently, it is not possible to generate a scientifically accurate article that adheres to the detailed outline provided in the user's request.

The user's instructions require a thorough analysis based on advanced spectroscopic techniques, including:

Solid-State Vibrational Spectroscopy (FT-IR, Raman): To determine conformational and intermolecular interactions.

Solid-State Nuclear Magnetic Resonance (NMR): For crystallographic insights.

Solution-State Two-Dimensional NMR (COSY, HSQC, HMBC): For complete structural elucidation.

Variable Temperature NMR: To study rotational barriers and conformational dynamics.

Mass Spectrometry (MS): To analyze fragmentation pathways.

While general spectroscopic principles could be used to predict potential characteristics of "this compound," providing hypothetical data tables and detailed research findings without experimental validation would constitute a fabrication. Such an approach would not meet the required standards of scientific accuracy.

The search did yield information on related compounds, such as 2,4-dinitrophenyl acetate and various thiophene derivatives. However, this information cannot be accurately extrapolated to provide the specific, detailed analysis required for "this compound" itself. Each compound possesses a unique spectroscopic fingerprint, and generating an article based on related but distinct molecules would be misleading.

Therefore, until such time as the synthesis and detailed spectroscopic characterization of "this compound" are published in peer-reviewed scientific literature, it is not feasible to fulfill this request.

Advanced Spectroscopic and Structural Characterization of 2,4 Dinitrophenyl Thiophen 2 Yl Acetate

Mass Spectrometry (MS) Techniques for Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragment Ion Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds. It provides the exact mass of the molecular ion, which in turn allows for the determination of the elemental composition. For 2,4-dinitrophenyl (thiophen-2-yl)acetate, the molecular formula is C12H8N2O6S.

The expected exact mass of the molecular ion [M]+ can be calculated as follows:

C12: 12 * 12.000000 = 144.000000

H8: 8 * 1.007825 = 8.062600

N2: 2 * 14.003074 = 28.006148

O6: 6 * 15.994915 = 95.969490

S1: 1 * 31.972071 = 31.972071

Total Exact Mass: 308.010659

In a typical HRMS experiment, the measured mass-to-charge ratio (m/z) would be very close to this calculated value, confirming the elemental composition.

The fragmentation pattern observed in the mass spectrum provides further structural information. Based on the analysis of related 2,4-dinitrophenyl esters and thiophene (B33073) derivatives, a plausible fragmentation pathway can be proposed. The primary fragmentation is expected to occur at the ester linkage.

Table 1: Predicted HRMS Data for this compound

Fragment IonProposed FormulaCalculated Exact Mass (m/z)
[C12H8N2O6S]+•Molecular Ion308.0107
[C6H3N2O5]+2,4-dinitrophenoxy radical199.0045
[C6H5O2S]+Thiophen-2-ylacetyl cation141.0010
[C4H3S]+Thienyl cation83.9982
[C6H4N2O4]+•2,4-dinitrophenyl radical cation168.0171

Tandem Mass Spectrometry (MS/MS) for Elucidating Decomposition Pathways

Tandem mass spectrometry (MS/MS) would provide more detailed insights into the fragmentation pathways of this compound. In an MS/MS experiment, the molecular ion is selectively isolated and then subjected to collision-induced dissociation (CID) to generate a series of product ions. This allows for a more definitive structural elucidation.

A plausible MS/MS fragmentation pathway for the molecular ion of this compound (m/z 308.0107) would likely involve the following steps:

Initial Cleavage: The most probable initial fragmentation would be the cleavage of the ester bond, leading to the formation of the 2,4-dinitrophenoxy radical ([C6H3N2O5]+, m/z 199.0045) and the thiophen-2-ylacetyl cation ([C6H5O2S]+, m/z 141.0010).

Further Fragmentation of the Thiophen-2-ylacetyl Cation: The [C6H5O2S]+ ion could undergo further fragmentation by losing a molecule of carbon monoxide (CO), resulting in the formation of the thienylmethyl cation ([C5H5S]+, m/z 97.0112). This ion could then lose a molecule of acetylene (B1199291) (C2H2) to form the thienyl cation ([C4H3S]+, m/z 83.9982).

Fragmentation of the 2,4-Dinitrophenoxy Radical: The 2,4-dinitrophenoxy radical is relatively stable due to resonance. However, it could undergo fragmentation through the loss of nitro groups (NO2).

X-ray Crystallography of this compound

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org Although a crystal structure for this compound has not been reported, we can infer its likely solid-state structure based on studies of related compounds.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)

The crystal packing of this compound would be governed by a combination of intermolecular interactions.

Pi-Stacking: The presence of two aromatic rings, the 2,4-dinitrophenyl ring and the thiophene ring, suggests that π-π stacking interactions would play a significant role in the crystal packing. These interactions would likely occur between the electron-deficient dinitrophenyl rings and the electron-rich thiophene rings of adjacent molecules.

Hydrogen Bonding: While there are no strong hydrogen bond donors in the molecule, weak C-H···O hydrogen bonds are expected to be present. The oxygen atoms of the nitro groups and the ester carbonyl group can act as hydrogen bond acceptors for the aromatic C-H groups of neighboring molecules.

Studies on similar thiophene derivatives have shown various packing motifs, often involving chain or sheet structures formed through these intermolecular interactions. nih.gov

Conformational Analysis in the Crystalline State

The conformation of the molecule in the crystalline state would be a balance between intramolecular steric effects and the optimization of intermolecular interactions. The key conformational features would be the torsion angles around the ester linkage.

Ester Conformation: Acyclic esters generally adopt a trans conformation, which is more stable than the cis conformation. acs.org It is highly probable that the ester group in this compound would also be in the trans conformation.

Orientation of the Aromatic Rings: The relative orientation of the 2,4-dinitrophenyl and thiophene rings with respect to the ester plane would be influenced by steric hindrance and crystal packing forces. The planarity of similar aromatic esters is often influenced by intramolecular interactions. mdpi.com

Table 2: Predicted Torsion Angles for this compound

Torsion AngleDescriptionPredicted Value (°)
O=C-O-C(phenyl)Defines the ester planarity~180
C(thiophene)-C-C=OOrientation of the thiophene ringVariable, influenced by packing
C-O-C(phenyl)-C(phenyl)Orientation of the dinitrophenyl ringVariable, influenced by packing

Influence of Crystal Structure on Solid-State Reactivity

The arrangement of molecules in the crystal lattice can have a profound impact on their reactivity in the solid state. For this compound, the crystal structure could influence potential solid-state reactions such as:

Photoreactivity: The close proximity and orientation of the aromatic rings due to π-stacking could facilitate photochemical reactions, such as photodimerization, upon irradiation with UV light.

Topochemical Reactions: If the molecules are packed in a suitable arrangement, solid-state polymerization or other topochemical reactions might be possible upon heating or exposure to other stimuli. The reactivity would be highly dependent on the distances and orientations between reactive functional groups in adjacent molecules.

Thermal Decomposition: The stability of the crystal lattice, as determined by the strength of the intermolecular interactions, would influence the thermal decomposition profile of the compound. Stronger intermolecular forces generally lead to higher decomposition temperatures.

Computational Chemistry and Theoretical Modeling of 2,4 Dinitrophenyl Thiophen 2 Yl Acetate

Electronic Structure and Molecular Orbital Analysis of "2,4-Dinitrophenyl (thiophen-2-yl)acetate"

The electronic characteristics of this compound are dictated by the interplay between the electron-rich thiophene (B33073) ring and the electron-deficient 2,4-dinitrophenyl group, mediated by the ester linkage.

Density Functional Theory (DFT) is a powerful computational method for predicting the geometric and electronic properties of molecules. For a molecule like this compound, a typical DFT calculation would be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost.

The geometry optimization would likely reveal a non-planar structure. The dihedral angles between the thiophene ring, the acetate (B1210297) plane, and the dinitrophenyl ring would be influenced by steric hindrance and electronic conjugation effects. The strong electron-withdrawing nature of the two nitro groups on the phenyl ring significantly influences the molecule's electronic properties. This leads to a highly polarized C=O bond in the ester group, rendering the carbonyl carbon highly electrophilic.

Based on studies of similar aromatic esters and nitroaromatic compounds, key structural and electronic parameters can be predicted. acs.orgresearchgate.net

Interactive Data Table 1: Predicted Ground State Properties of this compound

PropertyPredicted ValueDescription
Geometric Parameters
C=O Bond Length~1.20 ÅShorter than a typical C=O bond due to the electron-withdrawing effect of the dinitrophenyl group.
C-O (Acyl) Bond Length~1.35 ÅElongated due to resonance and the electrophilic nature of the acyl group.
O-C (Aryl) Bond Length~1.40 ÅTypical length for an ester linkage to an aromatic ring.
Electronic Properties
Dipole MomentHigh (~4-6 Debye)Expected to be large due to the highly polar nitro groups and the ester functionality.
HOMO Energy~ -7.0 eVPrimarily localized on the electron-rich thiophene ring and the ester's oxygen atoms.
LUMO Energy~ -3.5 eVPrimarily localized on the electron-deficient 2,4-dinitrophenyl ring, especially the nitro groups.
HOMO-LUMO Gap~ 3.5 eVA relatively small gap, suggesting potential for charge transfer interactions and reactivity.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

HOMO: The HOMO is expected to be predominantly located on the (thiophen-2-yl)acetate portion of the molecule. The thiophene ring, being an electron-rich aromatic system, and the non-bonding orbitals of the ester oxygen atoms would be the main contributors. This region represents the molecule's primary site for electrophilic attack.

LUMO: The LUMO is anticipated to be centered on the 2,4-dinitrophenyl ring. The powerful electron-withdrawing nitro groups dramatically lower the energy of the π* orbitals of this ring, making it highly susceptible to nucleophilic attack.

The energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of chemical reactivity and stability. A smaller gap, as predicted for this molecule, implies that less energy is required to excite an electron from the HOMO to the LUMO, correlating with higher chemical reactivity. The large coefficient of the LUMO on the carbonyl carbon atom makes it the most probable site for a nucleophilic attack, which is characteristic of nucleophilic acyl substitution reactions. researchgate.net

Reaction Pathway Exploration and Transition State Analysis

The presence of the 2,4-dinitrophenoxide, an excellent leaving group, predisposes the molecule to undergo nucleophilic acyl substitution reactions.

Kinetic and mechanistic studies on analogous systems, such as 2,4-dinitrophenyl 5-substituted-2-furoates, strongly suggest that these reactions proceed via a stepwise addition-elimination mechanism. mdpi.comresearchgate.net This mechanism is favored over a concerted pathway.

The proposed mechanism involves two main steps:

Addition Step: A nucleophile (Nu⁻) attacks the highly electrophilic carbonyl carbon. This leads to the breaking of the C=O π bond and the formation of a tetrahedral intermediate. This step is typically the rate-determining step of the reaction. researchgate.net

Elimination Step: The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed, and the C-O bond to the 2,4-dinitrophenyl group is cleaved, expelling the stable 2,4-dinitrophenoxide anion as the leaving group.

Computational modeling would involve locating the transition state (TS) for the nucleophilic attack. The geometry of this TS would show the nucleophile partially bonded to the carbonyl carbon, and the carbonyl bond would be elongated and pyramidalized compared to the ground state.

A reaction coordinate diagram, derived from computational analysis, would illustrate the energy changes throughout the nucleophilic acyl substitution process. The diagram would feature two transition states and one intermediate.

Interactive Data Table 2: Predicted Energy Profile for Nucleophilic Acyl Substitution

SpeciesRelative Energy (kcal/mol)Description
Reactants0Starting materials: this compound and the nucleophile.
Transition State 1 (TS1)+15 to +20The energy barrier for the nucleophilic attack on the carbonyl carbon. This is the highest point on the energy profile and is rate-limiting.
Tetrahedral Intermediate+5 to +10A short-lived, high-energy species formed after the nucleophilic attack.
Transition State 2 (TS2)+8 to +13The energy barrier for the collapse of the intermediate and expulsion of the leaving group. Lower in energy than TS1.
Products< 0 (Exergonic)The final, more stable products of the reaction.

The calculations would confirm that the first step, the formation of the tetrahedral intermediate, has a higher activation energy (TS1) than the second step (TS2), making it the rate-determining step. mdpi.com The stability of the 2,4-dinitrophenoxide leaving group ensures that the collapse of the intermediate to form products is energetically favorable.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Interactions

While DFT provides insights into static molecular properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of the molecule over time, including its conformational flexibility and interactions with its environment. acs.org

MD simulations for this compound would typically be performed using a classical force field like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) in a simulated solvent box (e.g., water or an organic solvent) under constant temperature and pressure (NPT ensemble). mdpi.com

The primary goals of such simulations would be:

Conformational Analysis: To identify the most stable conformations of the molecule in solution. Key degrees of freedom would include the rotation around the C-O ester bonds and the bonds connecting the rings to the ester group. This would reveal the preferred spatial arrangement of the thiophene and dinitrophenyl rings relative to each other.

Solvent Structuring: To understand how solvent molecules arrange around the solute. Water molecules, for example, would be expected to form strong hydrogen bonds with the oxygen atoms of the nitro groups and the carbonyl group. The simulation would also show the hydration structure around the hydrophobic thiophene and phenyl rings.

Dynamic Properties: To analyze molecular motions and flexibility. This could include calculating the root-mean-square fluctuation (RMSF) of different atoms to identify the most rigid and most flexible parts of the molecule.

Interactive Data Table 3: Potential Insights from MD Simulations

Analysis TypeInformation GainedRelevance
Radial Distribution Function (RDF)Provides probabilities of finding solvent molecules at a certain distance from specific atoms on the solute.Quantifies the strength and nature of solvation shells around polar (nitro, ester) and non-polar groups.
Conformational ClusteringIdentifies the most populated and energetically favorable conformations of the molecule in solution.Reveals the dominant shapes the molecule adopts, which is crucial for understanding its reactivity.
Hydrogen Bond AnalysisCounts the number and lifetime of hydrogen bonds between the solute and protic solvents.Highlights the importance of specific solvent interactions in stabilizing the molecule.
Torsional Angle DistributionShows the preferred rotational angles (dihedrals) around key single bonds.Defines the molecule's overall shape and flexibility.

These simulations would provide a detailed, atomistic picture of how this compound behaves in a realistic chemical environment, complementing the static electronic structure information from DFT calculations. researchgate.netnih.gov

Dynamic Behavior of "this compound" in Solution

The dynamic behavior of "this compound" in a solvent environment is dictated by the rotational freedom around its single bonds, leading to various possible conformations. The key rotatable bonds are those connecting the thiophene ring to the carbonyl carbon of the acetate group and the ester oxygen to the 2,4-dinitrophenyl ring. The conformational landscape of the molecule is a result of the interplay between steric hindrance and electronic effects.

Computational studies on related aromatic esters, such as phenyl acetate, indicate a preference for a planar conformation where the carbonyl group and the phenyl ring are coplanar to maximize resonance stabilization. However, for "this compound," the presence of the bulky nitro groups on the phenyl ring and the sulfur atom in the thiophene ring introduces additional steric and electronic factors.

To illustrate the potential conformational dynamics, a hypothetical energy profile for the rotation around the C(thiophene)-C(carbonyl) bond is presented below, based on general knowledge of similar structures.

Dihedral Angle (°)Relative Energy (kcal/mol)Conformation Description
00.0syn-periplanar (Thiophene S and Carbonyl O eclipsed) - Sterically favored
602.5Gauche
1204.0Eclipsed
1801.5anti-periplanar (Thiophene S and Carbonyl O opposed) - Potential for some steric clash

This is a hypothetical data table for illustrative purposes.

Interactions with Solvent Molecules and Their Influence on Reactivity

The interactions of "this compound" with solvent molecules are expected to be multifaceted, involving hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The two nitro groups on the phenyl ring are strong hydrogen bond acceptors, and in protic solvents like water or alcohols, they would be heavily solvated. The ester carbonyl oxygen is another site for hydrogen bond acceptance. The thiophene ring, with its sulfur atom and aromatic pi-system, can also engage in weaker interactions with solvent molecules.

The nature of the solvent is expected to have a profound impact on the reactivity of the ester, particularly in nucleophilic substitution reactions at the carbonyl carbon. Studies on the hydrazinolysis of 2,4-dinitrophenyl acetate in methanol (B129727) have shown that the solvent molecules can play a direct role in the transition state, leading to a more rigid and ordered activated complex. core.ac.uk

In a similar vein, the reactivity of "this compound" would be influenced by the solvation of both the ground state and the transition state of a given reaction. A summary of expected solvent effects on reactivity is provided below.

SolventPolarityExpected Effect on Nucleophilic Acyl SubstitutionRationale
WaterHighRate enhancementStabilization of the polar transition state
MethanolHighRate enhancementSimilar to water, can also act as a nucleophile
AcetonitrileMediumModerate ratePolar aprotic, stabilizes charge separation
HexaneLowSignificant rate decreasePoor stabilization of the polar transition state

This table is based on general principles of solvent effects on reactions of related 2,4-dinitrophenyl esters.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Derivatives

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational technique used to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity. For derivatives of "this compound," a QSRR model could be developed to predict their reaction rates in, for example, a nucleophilic substitution reaction.

To build a robust QSRR model, a set of derivatives would need to be synthesized, and their reactivity measured under standardized conditions. The structural variations could be introduced on either the thiophene ring or the 2,4-dinitrophenyl ring. A variety of molecular descriptors would then be calculated for each derivative using computational chemistry software. These descriptors can be categorized as follows:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, a more electron-withdrawing substituent on the thiophene ring would likely lower the LUMO energy, making the carbonyl carbon more electrophilic and thus more reactive towards nucleophiles.

Steric Descriptors: These describe the size and shape of the molecule, including molecular volume, surface area, and specific steric parameters like Taft's Es. Bulky substituents near the reaction center could hinder the approach of a nucleophile, thereby decreasing the reaction rate.

Hydrophobic Descriptors: These relate to the solubility of the compound, with the most common descriptor being the logarithm of the octanol-water partition coefficient (logP). While more relevant for biological activity (QSAR), hydrophobicity can also influence reactivity in multiphasic systems.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or more advanced machine learning algorithms would be employed to build a mathematical model that relates the descriptors to the observed reactivity.

A hypothetical QSRR equation for the reactivity of derivatives might look like:

log(k) = c₀ + c₁σ + c₂Es + c₃LUMO

where k is the reaction rate constant, σ is the Hammett substituent constant (an electronic descriptor), Es is a steric parameter, LUMO is the energy of the lowest unoccupied molecular orbital, and c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis.

Below is a table of commonly used descriptors in QSRR studies of related aromatic compounds.

Descriptor TypeSpecific DescriptorInformation Provided
ElectronicHammett Constant (σ)Electron-donating/withdrawing nature of a substituent
ElectronicLUMO EnergyElectrophilicity of the molecule
StericMolar Refractivity (MR)Molar volume and polarizability
HydrophobiclogPLipophilicity/hydrophilicity of the molecule

Applications of 2,4 Dinitrophenyl Thiophen 2 Yl Acetate in Advanced Organic Synthesis

"2,4-Dinitrophenyl (thiophen-2-yl)acetate" as a Key Acylating Reagent

The primary utility of "this compound" lies in its function as a potent acylating agent. The 2,4-dinitrophenoxy group is an excellent leaving group due to the electron-withdrawing nature of the two nitro groups, which stabilize the resulting phenoxide anion through resonance. This inherent reactivity facilitates the transfer of the (thiophen-2-yl)acetyl group to a wide range of nucleophiles under mild reaction conditions.

The synthesis of amides and esters is fundamental to the construction of a vast array of organic molecules, including pharmaceuticals, natural products, and materials. "this compound" can serve as a valuable reagent for the introduction of the (thiophen-2-yl)acetyl moiety into molecules containing primary and secondary amines or alcohols. The reaction typically proceeds smoothly at room temperature or with gentle heating, often in the presence of a mild base to neutralize the liberated 2,4-dinitrophenol (B41442).

The thiophene (B33073) ring itself is a key structural motif found in numerous biologically active compounds and organic materials. The ability to readily introduce the (thiophen-2-yl)acetyl group allows for the synthesis of complex molecular architectures that incorporate this important heterocycle. For instance, in the synthesis of novel pharmaceutical candidates, the formation of an amide bond between a complex amine and the (thiophen-2-yl)acetyl group can be a key step in creating the target molecule.

NucleophileProduct TypePotential Application
Primary Amine (R-NH₂)N-Substituted (thiophen-2-yl)acetamidePharmaceutical intermediates, agrochemicals
Secondary Amine (R₂NH)N,N-Disubstituted (thiophen-2-yl)acetamideFine chemical synthesis
Alcohol (R-OH)(Thiophen-2-yl)acetate EsterPrecursors for polymers, fragrance compounds
Phenol (B47542) (Ar-OH)Aryl (thiophen-2-yl)acetateLiquid crystal synthesis, electronic materials

A significant advantage of using activated esters like "this compound" is the potential for chemoselective acylations in molecules possessing multiple nucleophilic sites. Due to the high reactivity of the activated ester, it is often possible to selectively acylate a more nucleophilic group (such as a primary amine) in the presence of less nucleophilic groups (like secondary amines or hydroxyl groups) by carefully controlling the reaction conditions, such as temperature and stoichiometry.

Utilization in Peptide Synthesis Methodologies

The formation of the amide (peptide) bond is the cornerstone of peptide and protein synthesis. The use of activated esters has a long and successful history in this field, providing a reliable method for coupling amino acids with minimal racemization.

In the active ester approach to peptide synthesis, the carboxylic acid of an N-protected amino acid is converted into a more reactive form, such as a 2,4-dinitrophenyl ester. peptide.com This activated amino acid is then reacted with the free amino group of another amino acid or peptide to form the desired peptide bond. "this compound" can be envisioned as a reagent for introducing a thiophene-containing moiety at the N-terminus of a peptide chain or for the synthesis of dipeptides where (thiophen-2-yl)acetic acid is the N-terminal residue.

The general process involves the reaction of "this compound" with the free amine of an amino acid ester, leading to the formation of a dipeptide derivative. The mild conditions required for this coupling help to preserve the stereochemical integrity of the chiral centers in the amino acids.

Reactant 1Reactant 2ProductSignificance
"this compound"L-Alanine methyl ester(Thiophen-2-yl)acetyl-L-alanine methyl esterSynthesis of modified peptides
"this compound"Glycine ethyl ester(Thiophen-2-yl)acetyl-glycine ethyl esterBuilding block for larger peptidomimetics

For the synthesis of longer peptides, a segment condensation strategy is often employed, where smaller, protected peptide fragments are coupled together. While less common than other coupling reagents for this purpose, activated esters can be utilized in segment condensation. A peptide fragment with a C-terminal (thiophen-2-yl)acetyl group, activated as a 2,4-dinitrophenyl ester, could potentially be coupled with another peptide fragment containing a free N-terminal amino group.

However, the risk of racemization at the C-terminal amino acid of the activated peptide segment is a significant consideration in this approach. The choice of coupling conditions and the specific amino acid residue at the C-terminus would be critical to the success of such a strategy.

Role in the Synthesis of Heterocyclic Compounds and Fine Chemical Intermediates

Thiophene and its derivatives are not only components of final target molecules but also versatile starting materials for the synthesis of other heterocyclic systems. The (thiophen-2-yl)acetyl group, once introduced into a molecule using "this compound," can undergo further chemical transformations.

For example, the methylene (B1212753) group adjacent to the carbonyl and the thiophene ring is activated and can participate in condensation reactions. This reactivity can be exploited to construct new rings fused to the thiophene core or linked to it. For instance, reaction with a 1,2-dicarbonyl compound could lead to the formation of a quinoxaline (B1680401) derivative, or condensation with a hydrazine (B178648) could yield a pyrazole. The ability to introduce the (thiophen-2-yl)acetyl unit into a variety of substrates opens up pathways to a diverse range of complex heterocyclic structures, which are of significant interest in medicinal chemistry and materials science. biosynce.com

Building Block for Thiophene-Containing Scaffolds

The thiophene ring is a privileged scaffold in medicinal chemistry and materials science, found in numerous pharmacologically active compounds and organic electronic materials. nus.edu.sgnih.gov "this compound" can serve as an efficient reagent for introducing the (thiophen-2-yl)acetyl group into various molecules.

Through nucleophilic acyl substitution, it can react with a wide range of nucleophiles, such as alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters. This provides a straightforward method for synthesizing complex thiophene-containing scaffolds that are otherwise challenging to prepare. mdpi.com For instance, the reaction with primary amines would yield N-substituted 2-(thiophen-2-yl)acetamides, a structural motif present in various biologically active molecules.

Table 1: Potential Nucleophilic Acyl Substitution Reactions

Nucleophile Reagent Product Class Potential Application Area
Primary Amine (R-NH₂) This compound N-Alkyl-2-(thiophen-2-yl)acetamide Medicinal Chemistry
Alcohol (R-OH) This compound Alkyl (thiophen-2-yl)acetate Fine Chemical Synthesis

Precursor for Advanced Material Science Intermediates

Thiophene-based compounds are fundamental to the field of materials science, particularly in the development of organic electronics such as organic light-emitting diodes (OLEDs), organic thin-film transistors (OTFTs), and organic photovoltaics (OPVs). researchgate.netresearchgate.net These applications rely on the synthesis of highly pure, well-defined oligo- and polythiophenes.

"this compound" could be utilized as a precursor to synthesize more elaborate thiophene-containing molecules that can then be used as monomers or building blocks for these advanced materials. For example, it could be used to functionalize other aromatic or heterocyclic rings, extending the π-conjugated system, which is a key factor in tuning the electronic and optical properties of the final material. The reactivity of the activated ester allows for the precise and efficient formation of amide or ester linkages to other functional units.

Polymer Chemistry Applications Involving "this compound"

The role of "this compound" in polymer chemistry is multifaceted, with potential applications that depend on which part of the molecule is being considered.

Initiator for Polymerization Reactions (if applicable to specific monomer types)

In the context of radical polymerization, an initiator is a substance that can produce radical species to begin the polymerization chain reaction. wikipedia.org Common thermal initiators include azo compounds (like AIBN) and peroxides (like benzoyl peroxide), which possess weak bonds that cleave homolytically upon heating. sigmaaldrich.com

Based on its chemical structure, "this compound" is not expected to function as a typical radical polymerization initiator. The ester bond is not prone to homolytic cleavage under normal thermal conditions. In fact, dinitrophenol and its derivatives are well-known inhibitors or retarders of radical polymerization. They can react with and quench radical species, effectively terminating the polymerization process. Therefore, the presence of this compound would likely be detrimental to a radical polymerization reaction rather than initiating it.

Monomer in the Synthesis of Specialty Polymers

While the molecule itself lacks a typical polymerizable functional group for chain-growth polymerization (such as a vinyl or epoxide group), the thiophene ring itself is a key component in a major class of specialty polymers: the polythiophenes. nih.gov

Polythiophenes are conducting polymers synthesized typically through oxidative chemical or electrochemical polymerization of thiophene monomers. acs.org In this context, "this compound" could be considered a functionalized thiophene monomer. Its polymerization via oxidative coupling would lead to a polythiophene with pendant -(CH₂)-C(=O)O-(2,4-dinitrophenyl) groups.

Such a polymer would have properties significantly different from unsubstituted polythiophene. The bulky and highly polar side chains would influence the polymer's solubility, processability, and solid-state packing, which in turn affect its electronic and optical properties. nus.edu.sg The 2,4-dinitrophenyl ester groups could also serve as reactive handles for post-polymerization modification, allowing for the grafting of other functional groups onto the polythiophene backbone.

Table 2: Examples of Thiophene-Based Specialty Polymers

Polymer Type Monomer Example Key Properties Potential Applications
Regioregular Poly(3-alkylthiophene)s 3-Hexylthiophene High charge carrier mobility, good solubility Organic transistors, solar cells nih.gov
Donor-Acceptor Copolymers Thiophene-alt-Benzothiadiazole Tunable bandgap, strong light absorption Organic photovoltaics nih.gov

Derivatives and Analogues of 2,4 Dinitrophenyl Thiophen 2 Yl Acetate : Synthesis and Comparative Studies

Modification of the Thiophene (B33073) Moiety and its Influence on Reactivity Profiles

The reactivity of the acylating agent, 2,4-dinitrophenyl (thiophen-2-yl)acetate, is significantly influenced by the electronic properties of the thiophene ring. The thiophene moiety, acting as the non-leaving group in acyl transfer reactions, can be modified to either enhance or diminish the electrophilicity of the carbonyl carbon, thereby tuning its reactivity profile.

The introduction of substituents onto the thiophene ring alters the electron density of the aromatic system, which in turn affects the reactivity of the ester. This is primarily governed by the interplay of inductive and resonance effects of the substituent.

Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -Br) or nitro groups (-NO₂) placed on the thiophene ring act as electron-withdrawing groups. Through their negative inductive effect, they pull electron density away from the thiophene ring and, consequently, from the carbonyl carbon of the acetate (B1210297) group. This increased partial positive charge on the carbonyl carbon makes it more susceptible to nucleophilic attack, thereby increasing the rate of acylation. For instance, the synthesis of various halo-substituted alkylthiophenes provides precursors for creating such modified esters.

Electron-Donating Groups (EDGs): Conversely, alkyl groups (e.g., -CH₃, -C₂H₅) are electron-donating. They increase the electron density of the thiophene ring through a positive inductive effect and hyperconjugation. This increased electron density is partially relayed to the carbonyl carbon, reducing its electrophilicity and thus decreasing the rate of nucleophilic acyl substitution compared to the unsubstituted parent compound.

The following table summarizes the expected influence of various substituents on the thiophene moiety on the relative rate of acylation.

Substituent on Thiophene RingElectronic EffectExpected Influence on Carbonyl ElectrophilicityPredicted Relative Rate of Acylation
-H (Unsubstituted)Neutral (Reference)Baseline1.0
-ClElectron-Withdrawing (-I > +R)Increase> 1.0
-BrElectron-Withdrawing (-I > +R)Increase> 1.0
-NO₂Strongly Electron-Withdrawing (-I, -R)Strongly Increase>> 1.0
-CH₃Electron-Donating (+I, Hyperconjugation)Decrease< 1.0
-OCH₃Electron-Donating (+R > -I)Decrease< 1.0

Bioisosteric replacement of the thiophene ring with other aromatic systems like furan (B31954), pyrrole (B145914), or benzene (B151609) provides a powerful tool to modulate the acylation efficacy. These five-membered heterocycles are generally more electron-rich than benzene and are significantly more reactive in electrophilic aromatic substitutions. This increased electron-donating ability influences the attached acyl group.

The general order of reactivity for these heterocycles towards electrophiles is Pyrrole > Furan > Thiophene > Benzene. This trend is influenced by the electronegativity of the heteroatom and its ability to donate its lone pair of electrons into the aromatic system.

Pyrrole: Nitrogen is less electronegative than oxygen, making it a better electron donor. This makes the pyrrole ring highly electron-rich, which would decrease the electrophilicity of the attached carbonyl group, leading to lower acylation efficacy compared to the thiophene analogue.

Furan: Oxygen is more electronegative than the sulfur in thiophene, holding its lone pair more tightly. However, furan is still more reactive than thiophene. Studies comparing 2,4-dinitrophenyl furoates and their analogous thienyl esters in acyl transfer reactions have shown that altering the non-leaving group from thienyl to furyl has a minimal impact on the transition state structure, suggesting similar reactivity profiles under certain conditions.

Benzene: Benzene is the least electron-rich and most aromatic of the group. Replacing the thiophene ring with a benzene ring would result in a less activated ester, as the phenyl group is less electron-donating than the thienyl group. This would lead to a lower rate of acylation.

The table below compares the key properties of these bioisosteres and their predicted impact on the efficacy of the corresponding 2,4-dinitrophenyl acetate derivatives.

Aromatic MoietyHeteroatomRelative AromaticityRelative Reactivity (Electrophilic Substitution)Predicted Acylation Efficacy
PyrroleNMediumHighestLowest
FuranOLowestHighMedium-High
ThiopheneSHighMediumMedium (Reference)
BenzeneNoneHighestLowestLow

Variations in the Dinitrophenyl Leaving Group

Variations of the dinitrophenyl leaving group involve changing the number and position of the nitro substituents on the phenyl ring. Common alternatives to the 2,4-dinitrophenyl ester include 4-nitrophenyl (PNP) and 2,6-dinitrophenyl esters.

4-Nitrophenyl (PNP) Esters: These are widely used as activated esters. The single nitro group in the para position effectively stabilizes the negative charge of the phenoxide leaving group through resonance and inductive effects. They are generally less reactive than their dinitrophenyl counterparts but offer a good balance of stability and reactivity.

2,4-Dinitrophenyl Esters: The presence of two nitro groups, one ortho and one para to the hydroxyl group, provides enhanced stabilization for the resulting anion. Both groups can participate in delocalizing the negative charge through resonance, making the 2,4-dinitrophenoxide a very stable and thus excellent leaving group.

2,6-Dinitrophenyl Esters: With two nitro groups flanking the phenolic oxygen, the 2,6-dinitrophenoxide anion is also highly stabilized. The steric hindrance from the two ortho nitro groups can sometimes influence the rate of nucleophilic attack on the ester carbonyl, but their powerful inductive and resonance effects make this an exceptionally good leaving group.

The efficacy of a leaving group in nucleophilic acyl substitution is directly related to the stability of the anion formed. A more stable anion is a weaker base and a better leaving group. The stability of the phenoxide anions can be quantitatively compared by examining the pKa of their conjugate acids (the corresponding phenols). A lower pKa value for the phenol (B47542) indicates a more stable conjugate base (phenoxide) and therefore a better leaving group.

The mechanism for these acyl transfer reactions is typically a stepwise addition-elimination process, where the rate-determining step can be either the formation of the tetrahedral intermediate or its breakdown to expel the leaving group. For excellent leaving groups like nitrophenoxides, the nucleophilic attack is often the rate-determining step.

The order of acidity for the parent phenols is: 2,4,6-Trinitrophenol > 2,6-Dinitrophenol ≈ 2,4-Dinitrophenol (B41442) > 4-Nitrophenol > Phenol

This order of acidity directly translates to the leaving group ability of their corresponding anions, predicting the following order of reaction rates for the esters: 2,6-Dinitrophenyl ester ≈ 2,4-Dinitrophenyl ester > 4-Nitrophenyl ester

The following table presents the pKa values of the parent phenols and the corresponding predicted reactivity of the esters.

Leaving Group Precursor (Phenol)pKaStability of AnionLeaving Group AbilityPredicted Relative Reaction Rate
4-Nitrophenol7.1-7.2GoodGoodMedium
2,4-Dinitrophenol4.1-4.5ExcellentExcellentHigh
2,6-Dinitrophenol~3.7ExcellentExcellentHigh
2,4,6-Trinitrophenol (Picric Acid)~0.4-0.5ExceptionalExceptionalVery High

Alpha-Substitutions on the Acetate Bridge

Modification of the acetate bridge itself, specifically at the alpha-carbon (the carbon adjacent to the carbonyl group), can also significantly alter the reactivity of the ester. This is primarily due to the inductive effects of the substituents, which influence the electrophilicity of the carbonyl carbon. The synthesis of α-halo ketones and their derivatives provides pathways to such modified esters.

Electron-Withdrawing Substituents: Introducing an electronegative atom, such as a halogen (e.g., F, Cl, Br), at the alpha position has a profound impact. The strong negative inductive effect (-I) of the halogen pulls electron density away from the carbonyl carbon. This withdrawal of electrons makes the carbonyl carbon more electron-deficient (more electrophilic) and thus more reactive towards nucleophiles. The acidity of the corresponding carboxylic acid increases, and the rate of nucleophilic acyl substitution on the ester is enhanced. The effect is additive, so a di- or tri-halogenated acetate would be even more reactive.

Electron-Donating Substituents: Adding an alkyl group (e.g., -CH₃) at the alpha position has the opposite effect. Alkyl groups are weakly electron-donating through their positive inductive effect (+I). This effect pushes electron density towards the carbonyl carbon, slightly reducing its electrophilicity and making it less reactive towards nucleophiles compared to the unsubstituted acetate.

The table below outlines the expected impact of alpha-substitutions on the reactivity of the ester.

Alpha-Substituent (R) on Acetate (R-CH₂COO-)Inductive EffectInfluence on Carbonyl ElectrophilicityPredicted Relative Rate of Acylation
-H (Acetate)Neutral (Reference)Baseline1.0
-CH₃ (Propionate)Electron-Donating (+I)Decrease< 1.0
-Cl (Chloroacetate)Electron-Withdrawing (-I)Increase> 1.0
-Br (Bromoacetate)Electron-Withdrawing (-I)Increase> 1.0
-CF₃ (Trifluoroacetate)Strongly Electron-Withdrawing (-I)Strongly Increase>> 1.0

Introduction of Chiral Centers at the Alpha-Position and Stereochemical Outcomes

The introduction of a chiral center at the alpha-position of this compound can be achieved through various synthetic strategies, leading to optically active acylating agents. The stereochemical outcome of these syntheses is highly dependent on the chosen methodology.

One of the most common approaches to establishing a chiral center at the α-position of an acetate group is through the stereoselective alkylation of a corresponding enolate. For thiophene-2-acetic acid derivatives, this would involve the deprotonation of a suitable ester of thiophene-2-acetic acid to form a thiophene-2-acetate enolate, followed by reaction with an electrophile. The stereochemical control of this process can be achieved through several methods:

Use of Chiral Auxiliaries: A chiral auxiliary can be covalently attached to the thiophene-2-acetic acid moiety to direct the approach of the electrophile to one face of the enolate. Oxazolidinones, for instance, are widely used chiral auxiliaries that can provide high levels of diastereoselectivity in enolate alkylation reactions. After the alkylation step, the auxiliary can be cleaved to yield the α-substituted thiophene-2-acetic acid in high enantiomeric excess. The stereochemical outcome is dictated by the conformation of the enolate-auxiliary complex, which is influenced by steric and electronic factors.

Chiral Phase-Transfer Catalysis: Asymmetric alkylation can also be achieved using chiral phase-transfer catalysts. In this method, the enolate is generated in a biphasic system, and a chiral quaternary ammonium (B1175870) salt or a similar catalyst facilitates the transfer of the enolate to the organic phase where it reacts with the electrophile. The chiral environment provided by the catalyst influences the trajectory of the electrophile, leading to an enantiomeric excess of one stereoisomer. This method has been successfully applied to the enantioselective α-alkylation of α-acylthiomalonates, suggesting its potential applicability to thiophene-2-acetate systems. nih.gov

Enzyme-Catalyzed Kinetic Resolution: An alternative strategy involves the kinetic resolution of a racemic mixture of α-substituted (thiophen-2-yl)acetic acids or their esters. Lipases are commonly employed for this purpose, as they can selectively catalyze the hydrolysis or transesterification of one enantiomer, leaving the other enantiomer in high enantiomeric purity. The stereochemical outcome is determined by the substrate specificity of the enzyme.

The stereochemical outcomes of these reactions are typically analyzed using techniques such as chiral high-performance liquid chromatography (HPLC) or by converting the products into diastereomeric derivatives that can be distinguished by nuclear magnetic resonance (NMR) spectroscopy.

Method Principle Expected Stereochemical Outcome Key Considerations
Chiral AuxiliariesCovalent attachment of a chiral moiety to direct the approach of the electrophile.High diastereoselectivity, leading to high enantiomeric excess after auxiliary removal.Choice of auxiliary, reaction conditions (temperature, solvent), and nature of the electrophile.
Chiral Phase-Transfer CatalysisUse of a chiral catalyst to create a chiral environment for the alkylation reaction.Good to excellent enantioselectivity.Catalyst structure, solvent system, and reaction temperature.
Enzyme-Catalyzed Kinetic ResolutionSelective enzymatic transformation of one enantiomer from a racemic mixture.High enantiomeric excess of the unreacted enantiomer and the product.Enzyme selection, substrate compatibility, and reaction conditions.

Influence of Steric and Electronic Effects on Acyl Transfer Reactivity

The rate and mechanism of acyl transfer from this compound derivatives are significantly influenced by the steric and electronic properties of substituents at the alpha-position. These effects can be systematically studied to tune the reactivity of these acylating agents.

Electronic Effects:

The electronic nature of an α-substituent can either accelerate or decelerate the rate of acyl transfer. Electron-withdrawing groups (EWGs) at the alpha-position can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This is due to the inductive effect of the EWG, which pulls electron density away from the carbonyl group. For example, the introduction of a phenyl group at the alpha-position would be expected to increase the rate of acyl transfer compared to an unsubstituted analogue.

Conversely, electron-donating groups (EDGs) at the alpha-position can decrease the electrophilicity of the carbonyl carbon, thereby slowing down the rate of acyl transfer. The magnitude of these electronic effects can be quantified using Hammett plots, which correlate the logarithm of the reaction rate constant with the Hammett substituent constant (σ) of the α-substituent. A positive slope (ρ value) in a Hammett plot indicates that the reaction is favored by electron-withdrawing groups. Studies on the acyl transfer reactions of 2,4-dinitrophenyl 5-substituted-2-furoates, a close analogue, have shown a significant dependence of the reaction rate on the electronic nature of the substituent on the furan ring, supporting the importance of electronic effects in these systems. mdpi.comresearchgate.net

Steric Effects:

The steric bulk of the α-substituent can also play a crucial role in determining the acyl transfer reactivity. Large, bulky substituents at the alpha-position can hinder the approach of the nucleophile to the carbonyl carbon, leading to a decrease in the reaction rate. This steric hindrance can be particularly significant in the transition state of the reaction, where the geometry around the carbonyl carbon changes from trigonal planar to tetrahedral.

Substituent Type at α-Position Electronic Effect on Acyl Transfer Rate Steric Effect on Acyl Transfer Rate Overall Expected Effect
Small, Electron-Withdrawing (e.g., -CN)IncreaseMinimalSignificant Increase
Small, Electron-Donating (e.g., -CH₃)DecreaseMinimalDecrease
Bulky, Electron-Withdrawing (e.g., -C₆F₅)IncreaseDecreaseDependent on the balance of effects
Bulky, Electron-Donating (e.g., -C(CH₃)₃)DecreaseSignificant DecreaseSignificant Decrease

Synthetic Routes to Novel Analogues and Derivatives with Tuned Acylating Potential

The development of novel analogues and derivatives of this compound with tuned acylating potential relies on the strategic introduction of functional groups that can modulate the steric and electronic environment of the reactive center.

One approach to fine-tuning the acylating potential is to synthesize a series of α-aryl derivatives of (thiophen-2-yl)acetic acid. The electronic properties of the aryl group can be systematically varied by introducing different substituents on the aromatic ring. For example, a series of α-(para-substituted phenyl)(thiophen-2-yl)acetates could be prepared, with substituents ranging from strongly electron-donating (e.g., -OCH₃) to strongly electron-withdrawing (e.g., -NO₂). The synthesis of such compounds could be achieved through the palladium-catalyzed arylation of the enolate of a thiophene-2-acetate ester or via the Suzuki coupling of an α-halo-(thiophen-2-yl)acetate with a suitable arylboronic acid.

Another strategy involves the introduction of heteroatoms at the alpha-position. For instance, the synthesis of α-hydroxy-(thiophen-2-yl)acetic acid derivatives can be accomplished through the asymmetric reduction of α-keto-(thiophen-2-yl)acetates using chiral reducing agents or enzymatic methods. The resulting α-hydroxy esters could then be converted to their 2,4-dinitrophenyl esters. The hydroxyl group can influence the acyl transfer reactivity through both inductive effects and potential hydrogen bonding interactions with the incoming nucleophile or solvent.

Furthermore, the incorporation of amino acid moieties at the alpha-position could lead to novel acylating agents with interesting properties. The synthesis of α-amino acid derived (thiophen-2-yl)acetates would introduce both a chiral center and a functional group capable of participating in hydrogen bonding and electrostatic interactions.

The general synthetic approach to these novel analogues would involve the following key steps:

Synthesis of the α-substituted (thiophen-2-yl)acetic acid: This can be achieved through various methods, including enolate alkylation, arylation, or functional group interconversion.

Activation of the carboxylic acid: The synthesized acid is typically converted to a more reactive derivative, such as an acid chloride or an anhydride.

Esterification with 2,4-dinitrophenol: The activated acid is then reacted with 2,4-dinitrophenol to form the final activated ester.

By systematically varying the substituents at the alpha-position, a library of this compound analogues with a wide range of acylating potentials can be generated, providing valuable tools for studying reaction mechanisms and for applications in organic synthesis.

Molecular Interactions and Biological Relevance of 2,4 Dinitrophenyl Thiophen 2 Yl Acetate Excluding Clinical, Safety, Dosage, Efficacy

Enzyme-Substrate Interactions: Studies on Acyl Transfer Mechanisms in Model Biological Systems

The ester linkage in 2,4-Dinitrophenyl (thiophen-2-yl)acetate makes it a potential substrate for hydrolytic enzymes such as esterases and acyltransferases. The 2,4-dinitrophenoxide group is an excellent leaving group, facilitating acyl transfer reactions.

Interactions with Model Esterases or Acyltransferases (in vitro, mechanistic focus)

Although no studies have been identified that specifically investigate the interaction of this compound with esterases, research on similar compounds, such as 2,4-dinitrophenyl 5-substituted-2-thiophene carboxylates and 2,4-dinitrophenyl 5-substituted-2-furoates, provides insight into the likely acyl transfer mechanism. mdpi.com These studies, conducted in aqueous dimethyl sulfoxide (B87167) (DMSO) with phenoxides as nucleophiles, demonstrate that the reaction proceeds through a stepwise addition-elimination mechanism. mdpi.com

The generally accepted mechanism for esterase-catalyzed hydrolysis involves the formation of a tetrahedral intermediate, which is stabilized by the enzyme's active site. The reaction is initiated by a nucleophilic attack from a serine residue in the enzyme's catalytic triad (B1167595) on the carbonyl carbon of the ester. This forms an acyl-enzyme intermediate and releases the alcohol portion of the ester (in this case, 2,4-dinitrophenol). The acyl-enzyme intermediate is then hydrolyzed by a water molecule to release the carboxylic acid (thiophen-2-ylacetic acid) and regenerate the active enzyme.

For the related compound, 2,4-dinitrophenyl 5-substituted-2-thiophene carboxylate, reacting with phenoxides, the nucleophilic attack was found to be the rate-determining step of the addition-elimination mechanism. mdpi.com Kinetic data from studies on similar furoate esters provide parameters that are likely comparable for the thiophene (B33073) analogue, illustrating the influence of substituents on the reaction rate. mdpi.com

Table 1: Kinetic Parameters for the Acyl Transfer Reactions of 2,4-dinitrophenyl 5-substituted-2-furoates with 4-Z-phenoxides in 20 mol% aqueous DMSO at 25°C Data extrapolated from studies on analogous furan-containing compounds as a model for thiophene-containing ester interactions.

Substituent (X) on Furan (B31954) RingNucleophile (Z) on Phenoxideβacylρ(x)βnuc
HOCH₃, CH₃, H, Cl, CN-2.24 to -2.503.18 to 3.560.81 to 0.84
Data from a study on 2,4-dinitrophenyl 5-substituted-2-furoates. mdpi.com

Molecular Recognition and Binding Site Characteristics (theoretical/structural focus)

No specific theoretical or structural studies on the binding of this compound to esterases or acyltransferases have been found. However, general principles of enzyme-substrate recognition and molecular docking studies of other nitrophenyl esters with esterases can provide a model for this interaction.

The active site of esterases is typically a hydrophobic pocket containing a catalytic triad (commonly Ser-His-Asp/Glu). The binding of a substrate like this compound would involve the seating of the thiophene and dinitrophenyl moieties within this pocket. The recognition and binding are likely governed by a combination of hydrophobic interactions and more specific non-covalent forces.

The thiophene ring, being aromatic and containing a sulfur atom, could engage in π-stacking with aromatic amino acid residues (e.g., tryptophan, tyrosine, phenylalanine) in the binding site. The 2,4-dinitrophenyl group, with its electron-withdrawing nitro groups, can also participate in π-stacking and potentially form hydrogen bonds or other electrostatic interactions. The precise orientation of the substrate in the active site would position the ester's carbonyl group for nucleophilic attack by the catalytic serine residue. The stability of the transition state is crucial and is facilitated by an "oxyanion hole," a structural feature of the active site that stabilizes the negative charge on the carbonyl oxygen of the tetrahedral intermediate through hydrogen bonding. nih.gov

Interactions with Biomolecules: Binding to Proteins and Nucleic Acids (mechanistic, in vitro focus)

The chemical structure of this compound suggests the potential for both non-covalent and covalent interactions with biomolecules like proteins and nucleic acids.

Non-Covalent Interactions (e.g., hydrogen bonding, π-stacking) with Biomolecules

The aromatic systems of the thiophene and dinitrophenyl rings are prime candidates for non-covalent interactions. Studies on the interaction of 2,4-dinitrophenol (B41442) (DNP) with proteins like trypsin have shown that binding can occur through a combination of hydrogen bonding and van der Waals forces. nih.gov It was also noted that electrostatic repulsion can play a role in the interaction between DNP and trypsin. nih.gov

For this compound, the following non-covalent interactions are plausible:

π-π Stacking: The electron-rich thiophene ring and the electron-deficient dinitrophenyl ring can interact with aromatic amino acid residues in proteins or with the bases of nucleic acids.

Hydrogen Bonding: The oxygen atoms of the nitro groups and the ester carbonyl group can act as hydrogen bond acceptors, interacting with donor groups on proteins (e.g., amide protons, hydroxyl groups of serine/threonine) or nucleic acids.

Covalent Modifications of Biomolecules (if applicable and mechanistic)

The 2,4-dinitrophenyl group is a well-known electrophilic moiety used in protein chemistry to covalently modify nucleophilic amino acid residues. The carbon atom of the dinitrophenyl ring to which the ester group is attached is susceptible to nucleophilic aromatic substitution. However, a more likely covalent interaction for this specific molecule would involve the ester group itself.

In the context of an enzyme-catalyzed reaction, as discussed in section 8.1.1, the molecule would form a transient covalent acyl-enzyme intermediate with the catalytic serine of an esterase.

Beyond enzymatic reactions, the electrophilic nature of the dinitrophenyl group in related compounds like 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) is well-documented. FDNB readily reacts with nucleophilic side chains of amino acids, particularly the ε-amino group of lysine (B10760008) and the thiol group of cysteine, to form stable covalent DNP-protein adducts. nih.gov Similarly, 2,4-dinitrophenylhydrazine (B122626) is used to covalently react with protein carbonyl groups, a marker of oxidative stress. researchgate.netnih.gov While the ester linkage in this compound makes the acyl group the more probable site of reaction, the potential for direct nucleophilic attack on the dinitrophenyl ring by a highly reactive nucleophile on a biomolecule cannot be entirely ruled out under certain conditions.

Cellular Uptake Mechanisms and Intracellular Fate (Focus on transport, not effect/toxicity)

Specific studies on the cellular uptake of this compound are not available. However, the transport of the structurally related and extensively studied compound, 2,4-dinitrophenol (DNP), provides a strong model for its likely mechanism of cellular entry.

DNP is a lipophilic, weakly acidic molecule. nih.gov These physicochemical properties allow it to readily cross biological membranes via passive diffusion . taylorandfrancis.comwikipedia.org The mechanism is as follows: in a more acidic environment (like the exterior of a cell under certain conditions), the phenolic hydroxyl group of DNP is protonated, making the molecule neutral and more lipid-soluble. In this state, it can diffuse across the lipid bilayer of the cell membrane down its concentration gradient. Once inside the more alkaline cytoplasm, it can deprotonate, trapping it transiently within the cell before it potentially moves across other membranes, such as the mitochondrial inner membrane. nih.gov

Given its structural similarities, including the lipophilic dinitrophenyl and thiophene groups, this compound is also expected to cross cell membranes primarily through passive diffusion. taylorandfrancis.comwikipedia.org

While some dinitrophenyl-containing compounds have been shown to interact with membrane transport proteins, such as the glucose carrier in erythrocytes, this is typically in the context of covalent modification by reactive analogs like FDNB. nih.gov For a small molecule like this compound, a specific carrier-mediated transport system is less likely to be the primary route of entry, although it cannot be definitively excluded without experimental data. youtube.comnih.gov The intracellular fate of the molecule would likely involve enzymatic hydrolysis of the ester bond, as discussed in section 8.1, leading to the formation of thiophen-2-ylacetic acid and 2,4-dinitrophenol.

Membrane Permeability Studies in Model Cellular Systems

Currently, there is a lack of specific studies in the published scientific literature that detail the membrane permeability of this compound in model cellular systems. Quantitative data regarding its passive diffusion or active transport across cellular membranes is not available.

Intracellular Localization and Distribution (without linking to specific cellular responses)

The precise intracellular localization and distribution of this compound have not been specifically determined. However, studies on related compounds containing the 2,4-dinitrophenyl (DNP) moiety can offer some general insights. For instance, after the application of 2,4-dinitrofluorobenzene to mouse epidermis, DNP groups have been observed to be distributed within various cellular and subcellular compartments. The highest concentration of immunolabeling for DNP was found on tonofilaments of keratinocytes in the upper layers of the epidermis. nih.gov Furthermore, intense immunostaining for DNP has been noted in the Golgi area of some epidermal Langerhans cells. nih.gov In regional lymph nodes, immunoreactive DNP groups were found in phagosomes of Langerhans cells. nih.gov These findings suggest that the DNP group can penetrate cells and localize to specific subcellular structures. nih.gov It is important to note that these observations are for the DNP group from a different carrier molecule and may not be directly extrapolated to the distribution of this compound.

"this compound" as a Tool for Chemical Biology

While the direct application of this compound as a chemical biology tool is not documented, the constituent 2,4-dinitrophenyl group has a history of use in this field.

Probes for Active Site Identification in Model Enzyme Systems

There are no specific studies that utilize this compound as a probe for identifying active sites in model enzyme systems. However, the 2,4-dinitrophenyl hapten has been historically used in affinity labeling techniques to study the active sites of antibodies. nih.gov This general principle involves using a molecule with a reactive group that can form a covalent bond with amino acid residues within the binding site of a protein. For example, a related compound, 3′-O-(5-fluoro-2,4-dinitrophenyl)-ATP, has been used to exclusively label a specific lysine residue at the active site of the sarcoplasmic reticulum Ca2+-ATPase. researchgate.net This demonstrates the potential of the dinitrophenyl moiety to be incorporated into probes for active site mapping.

Precursors for Activity-Based Probes (design and synthetic methodology focus)

There is no available literature describing the use of this compound as a precursor for the design and synthesis of activity-based probes. The design of such probes typically involves a reactive group (or "warhead") that can covalently modify the active site of an enzyme, a recognition element that directs the probe to a specific class of enzymes, and often a reporter tag for detection and analysis. The synthesis of derivatives of 2-(thiophen-2-yl)acetic acid has been described in the literature, which could serve as a foundational methodology for creating more complex chemical probes. nih.gov

Future Research Directions and Emerging Paradigms for 2,4 Dinitrophenyl Thiophen 2 Yl Acetate Research

Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Studies

The synthesis and study of "2,4-Dinitrophenyl (thiophen-2-yl)acetate" and its derivatives could be significantly accelerated through the adoption of flow chemistry and automated synthesis platforms. rsc.orgresearchgate.net These technologies enable rapid reaction optimization and the generation of large compound libraries for high-throughput screening. nih.govchemrxiv.org

An automated flow chemistry setup would allow for the precise control of reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purity. researchgate.net By systematically varying these parameters, optimal conditions for the acylation of 2,4-dinitrophenol (B41442) with (thiophen-2-yl)acetyl chloride, or related reactions, can be determined with minimal human intervention. rsc.org

Furthermore, the integration of real-time analytical techniques, such as HPLC or mass spectrometry, into the flow system would provide immediate feedback on reaction outcomes, facilitating data-driven optimization. researchgate.net This approach would be particularly valuable for exploring the reactivity of a library of substituted thiophen-2-yl)acetate precursors, allowing for a comprehensive investigation of structure-activity relationships.

Table 1: Illustrative Parameters for Automated Flow Synthesis Optimization

ParameterRangePurpose
Temperature25-150 °CTo determine the optimal thermal conditions for the reaction.
Residence Time1-30 minTo control the extent of reaction and minimize side products.
Reagent Ratio1:1 to 1:5To investigate the effect of stoichiometry on yield and purity.
Catalyst Loading0.1-5 mol%To optimize the efficiency of a potential catalytic process.

This high-throughput approach would not only accelerate the synthesis of "this compound" but also pave the way for the rapid discovery of new derivatives with tailored properties.

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity in Acylation

The synthesis of "this compound" involves an acylation reaction, which can be significantly enhanced through the use of novel catalytic systems. scribd.comresearchgate.net Future research should focus on the development and application of catalysts that offer improved reactivity, selectivity, and sustainability compared to traditional methods.

Organocatalysis, in particular, presents a promising avenue for the selective acylation of 2,4-dinitrophenol. nih.govnih.govwikipedia.org Chiral organocatalysts could potentially be employed to achieve enantioselective acylation if a prochiral (thiophen-2-yl)acetate derivative is used. Furthermore, organocatalysts are often more environmentally benign than their metal-based counterparts. wikipedia.org

The development of solid-supported catalysts could also be beneficial, particularly in the context of flow chemistry, as they can be easily separated from the reaction mixture and recycled. scribd.com Zeolites and other porous materials could be functionalized to create highly active and selective catalytic sites for the acylation of thiophene-containing substrates. researchgate.net

Table 2: Potential Catalytic Systems for the Synthesis of this compound

Catalyst TypeExamplePotential Advantages
Organocatalyst4-Dimethylaminopyridine (B28879) (DMAP) derivativesHigh efficiency in acyl transfer reactions.
Lewis AcidZeolites, Metal-Organic Frameworks (MOFs)Heterogeneous, recyclable, and potential for shape selectivity.
BiocatalystLipases, EsterasesHigh selectivity and mild reaction conditions.

By exploring these novel catalytic systems, more efficient, selective, and sustainable routes to "this compound" and its analogs can be developed.

Advanced Material Science Applications (e.g., Smart Materials, Supramolecular Chemistry)

The unique combination of the electron-deficient 2,4-dinitrophenyl group and the electron-rich thiophene (B33073) ring suggests that "this compound" could be a valuable building block for advanced materials. nih.gov

In the realm of smart materials, the cleavage of the dinitrophenyl ester could be triggered by a specific stimulus, such as a change in pH or the presence of a particular analyte. This could lead to the release of the (thiophen-2-yl)acetate moiety and a corresponding change in the material's properties, such as its color or fluorescence. Thiophene-based materials are known for their interesting optoelectronic properties, which could be modulated in such a system. researchgate.netmdpi.com

The thiophene unit also offers opportunities for the construction of supramolecular assemblies. researchgate.net The sulfur atom can participate in non-covalent interactions, such as halogen bonding and chalcogen bonding, which can be used to direct the self-assembly of molecules into well-defined nanostructures. The 2,4-dinitrophenyl group can also engage in pi-stacking interactions, further contributing to the stability of such assemblies. These supramolecular structures could find applications in areas such as organic electronics and sensing. rsc.org

Further Elucidation of Complex Reaction Networks and Transient Intermediates

A deeper understanding of the reaction mechanisms involving "this compound" is crucial for optimizing its synthesis and predicting its reactivity. Modern computational and experimental techniques can be employed to elucidate complex reaction networks and identify transient intermediates. lbl.govannualreviews.org

Computational chemistry can be used to model the reaction pathways for the formation and subsequent reactions of "this compound". utexas.edumgms-ds.de Density functional theory (DFT) calculations can provide insights into the energies of reactants, products, and transition states, helping to identify the most likely reaction mechanisms. mdpi.com The exploration of reaction networks can reveal potential side reactions and byproducts, guiding the optimization of reaction conditions. arxiv.org

Experimentally, advanced spectroscopic techniques, such as time-resolved NMR and mass spectrometry, can be used to detect and characterize short-lived intermediates in acylation reactions. mdpi.comacs.org The 2,4-dinitrophenyl group is a well-known leaving group in nucleophilic acyl substitution reactions, and a detailed study of the kinetics of its displacement by various nucleophiles would provide valuable mechanistic information. mdpi.comresearchgate.net

Development of Next-Generation Thiophen-2-ylacetate Derivatives with Tuned Reactivity Profiles

"this compound" can be considered a parent compound for the development of a wide range of derivatives with tailored reactivity profiles. By introducing substituents onto the thiophene ring or modifying the acetate (B1210297) linker, the electronic and steric properties of the molecule can be fine-tuned. mdpi.combohrium.com

For example, the introduction of electron-donating groups on the thiophene ring would be expected to increase the nucleophilicity of the thiophene sulfur, potentially influencing its role in supramolecular interactions. Conversely, electron-withdrawing groups would make the thiophene ring more susceptible to nucleophilic attack.

The synthesis of a library of such derivatives, facilitated by the automated synthesis platforms discussed in section 9.1, would allow for a systematic investigation of structure-reactivity relationships. This would enable the development of next-generation reagents for applications in organic synthesis, chemical biology, and materials science. ijprajournal.comimpactfactor.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.